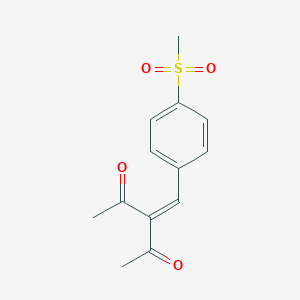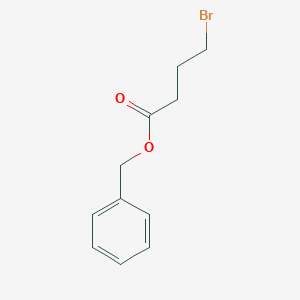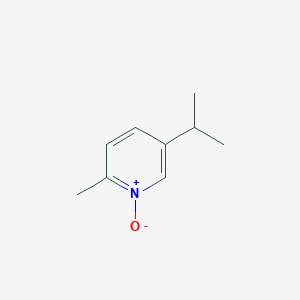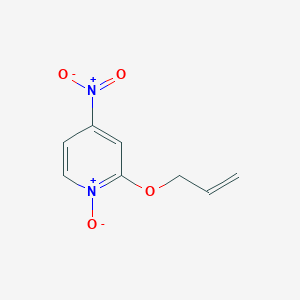
2-(Allyloxy)-4-nitropyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allyloxy)-4-nitropyridine 1-oxide, also known as ANPO, is a chemical compound that has been widely studied for its potential applications in various scientific fields. ANPO is a nitric oxide (NO) donor, which means that it releases NO molecules when exposed to certain conditions. NO is a signaling molecule that plays an important role in many physiological processes, including blood pressure regulation, immune response, and neurotransmission. In
Applications De Recherche Scientifique
2-(Allyloxy)-4-nitropyridine 1-oxide has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer therapy. In neuroscience, 2-(Allyloxy)-4-nitropyridine 1-oxide has been shown to enhance synaptic plasticity and improve memory function in animal models of Alzheimer's disease. In cardiovascular research, 2-(Allyloxy)-4-nitropyridine 1-oxide has been used to study the role of NO in blood pressure regulation and endothelial function. In cancer therapy, 2-(Allyloxy)-4-nitropyridine 1-oxide has been investigated as a potential sensitizer for radiation therapy, as it can enhance the radiation-induced DNA damage in cancer cells.
Mécanisme D'action
2-(Allyloxy)-4-nitropyridine 1-oxide releases NO molecules through a process called photolysis, which involves the absorption of light energy. When 2-(Allyloxy)-4-nitropyridine 1-oxide is exposed to light, it undergoes a photochemical reaction that results in the release of NO. The released NO can then interact with various cellular targets, including guanylate cyclase, which leads to the activation of cyclic guanosine monophosphate (cGMP) signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Allyloxy)-4-nitropyridine 1-oxide are mediated by its ability to release NO. NO has been shown to regulate many physiological processes, including vasodilation, platelet aggregation, immune response, and neurotransmission. In cardiovascular research, NO is known to play a critical role in blood pressure regulation and endothelial function. In neuroscience, NO is involved in synaptic plasticity and memory function. In cancer therapy, NO has been shown to enhance radiation-induced DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Allyloxy)-4-nitropyridine 1-oxide has several advantages as a NO donor for lab experiments. It is stable and can be stored for long periods without degradation. It can be easily synthesized in high yields and purity. 2-(Allyloxy)-4-nitropyridine 1-oxide also has a high quantum yield, which means that it can release a large amount of NO molecules per absorbed photon. However, 2-(Allyloxy)-4-nitropyridine 1-oxide has some limitations as a NO donor. It requires exposure to light to release NO, which can be challenging to control in some experimental setups. 2-(Allyloxy)-4-nitropyridine 1-oxide also has a short half-life, which means that it releases NO for only a limited time after exposure to light.
Orientations Futures
There are several future directions for the study of 2-(Allyloxy)-4-nitropyridine 1-oxide and its potential applications. One area of interest is the development of 2-(Allyloxy)-4-nitropyridine 1-oxide-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the use of 2-(Allyloxy)-4-nitropyridine 1-oxide as a sensitizer for radiation therapy in cancer treatment. The development of new NO donors with improved properties, such as longer half-life and controlled release, is also an area of active research. Finally, the study of the molecular mechanisms underlying the effects of NO on cellular targets will continue to be an important area of investigation.
Méthodes De Synthèse
2-(Allyloxy)-4-nitropyridine 1-oxide can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitropyridine with allyl alcohol in the presence of a base. The resulting intermediate is then oxidized with hydrogen peroxide to form 2-(Allyloxy)-4-nitropyridine 1-oxide. This synthesis method has been optimized to produce 2-(Allyloxy)-4-nitropyridine 1-oxide in high yields and purity.
Propriétés
Numéro CAS |
129836-41-5 |
|---|---|
Nom du produit |
2-(Allyloxy)-4-nitropyridine 1-oxide |
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
4-nitro-1-oxido-2-prop-2-enoxypyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-8-6-7(10(12)13)3-4-9(8)11/h2-4,6H,1,5H2 |
Clé InChI |
QXZWYXLBKCJZFA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
SMILES canonique |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Synonymes |
Pyridine, 4-nitro-2-(2-propenyloxy)-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



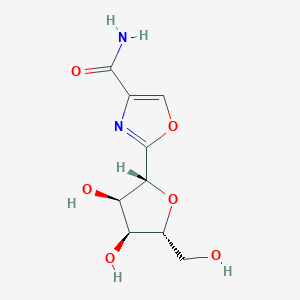

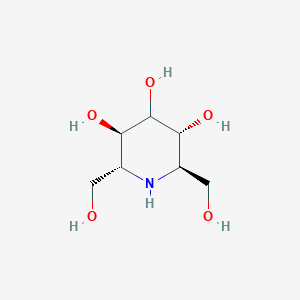
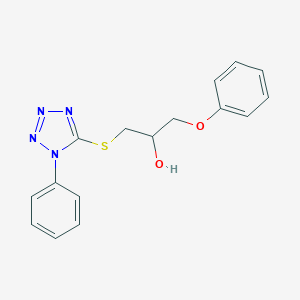


![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
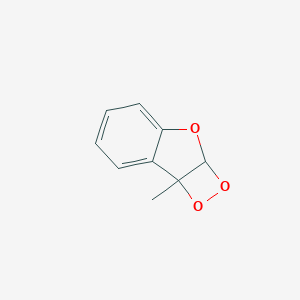
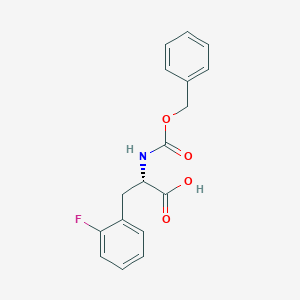
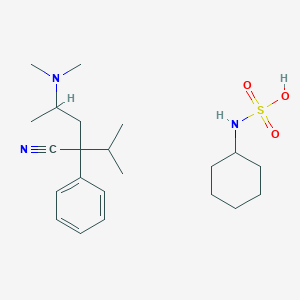
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
